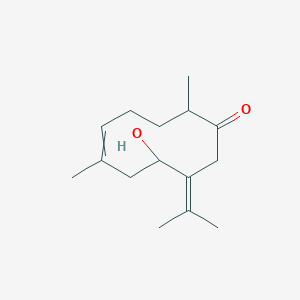

8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one

Description

8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one is a macrocyclic compound featuring a cyclodecene backbone substituted with hydroxyl, methyl, and propan-2-ylidene groups. Its structure combines a 10-membered ring with conjugated double bonds and ketone functionality, which may confer unique physicochemical and biological properties. For instance, compounds with propan-2-ylidene groups, such as those synthesized via trifluoroacetimidoyl halides or oxidative cyclization of amidrazones, demonstrate versatility in drug discovery .

Properties

IUPAC Name |

8-hydroxy-2,6-dimethyl-9-propan-2-ylidenecyclodec-5-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12,15,17H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVMZSSWMWCWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(CC(C(=C(C)C)CC1=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737765 | |

| Record name | 8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142894-81-3 | |

| Record name | 8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the cyclodecane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the hydroxyl group: This step often involves oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Addition of methyl groups: Methylation reactions using methyl iodide or similar reagents can introduce the necessary methyl groups.

Formation of the propan-2-ylidene substituent: This can be achieved through alkylation reactions using propan-2-ylidene precursors.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using more cost-effective reagents and conditions.

Chemical Reactions Analysis

8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methyl and propan-2-ylidene groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens).

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties

Research has indicated that 8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one exhibits notable antioxidant activity. This property is crucial for developing drugs aimed at combating oxidative stress-related diseases. A study demonstrated its ability to scavenge free radicals effectively, suggesting potential use in formulations targeting conditions such as neurodegenerative diseases and cardiovascular disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In preclinical models, this compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .

Material Science Applications

Polymer Synthesis

The compound can be utilized in synthesizing novel polymers with enhanced properties. Its unique structure allows it to act as a monomer or cross-linking agent in polymerization reactions. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Photovoltaic Materials

Recent studies have explored the use of this compound in developing organic photovoltaic materials. Its ability to absorb light efficiently makes it a suitable candidate for enhancing the performance of solar cells. Preliminary results indicate improved energy conversion efficiencies when used in conjunction with other organic materials .

Agricultural Chemistry Applications

Pesticidal Properties

The compound has been investigated for its pesticidal properties, particularly against agricultural pests. Laboratory studies have shown that it can effectively repel or kill certain insect species, indicating its potential use in organic farming as a natural pesticide .

Plant Growth Regulation

Research suggests that this compound may act as a plant growth regulator. Experiments have indicated that it can enhance seed germination rates and promote root development in various plant species, which could lead to increased agricultural productivity .

Case Studies

Mechanism of Action

The mechanism of action of 8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Notes

Data Limitations : Direct experimental data on the target compound (e.g., crystallography, bioactivity) are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Research Gaps : Further studies should prioritize:

Biological Activity

8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclodecene framework with hydroxyl and ketone functional groups. Its molecular formula is , and it has a molecular weight of approximately 218.29 g/mol. The compound exhibits unique stereochemistry that contributes to its biological properties.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro studies demonstrate that it can scavenge free radicals effectively, reducing oxidative stress in cellular models. The compound's ability to donate hydrogen atoms and stabilize free radicals is attributed to its hydroxyl group .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis .

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties. In vitro assays showed that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further studies are needed to elucidate the specific mechanisms involved .

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, this compound was tested using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations, comparable to standard antioxidants such as ascorbic acid.

Study 2: Anti-inflammatory Mechanisms

A controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with the compound reduced edema and inflammatory markers significantly when compared to untreated controls. Histological analysis revealed less tissue damage in treated groups.

Study 3: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. Time-kill studies confirmed its bactericidal activity over time.

Table 1: Biological Activities of this compound

Table 2: Case Study Results

| Study | Model/Methodology | Key Findings |

|---|---|---|

| Antioxidant Study | DPPH/ABTS assays | Significant reduction in radical concentrations |

| Anti-inflammatory Study | LPS-induced inflammation model | Reduced edema and inflammatory markers |

| Antimicrobial Study | In vitro testing against pathogens | Inhibition at concentrations as low as 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.